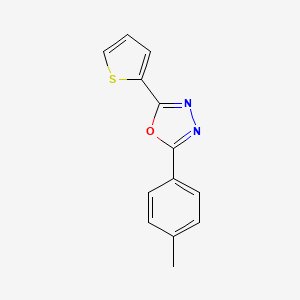

2-(4-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Oxadiazoles are electron-deficient heterocycles known for their involvement in building materials for photovoltaic applications and their synthesis through cyclization processes involving aromatic compounds and hydrazine hydrate.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves various methods, including the condensation of semicarbazide/thiosemicarbazide and aldehydes followed by I2-mediated oxidative bond formation for 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Other processes include electrochemical oxidation and novel one-pot, four-component condensation reactions for the efficient synthesis of disubstituted 1,3,4-oxadiazole derivatives (Niu et al., 2015).

Molecular Structure Analysis

The structural and electronic properties of 1,3,4-oxadiazole derivatives have been analyzed using ab initio and DFT levels, revealing details about geometrical parameters, infrared spectra, chemical shifts (13C NMR, 1H NMR), and electronic properties (Amiri et al., 2016).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including those leading to the formation of thiazoles and other derivatives through treatments with chloropentane-2,4-dione and other reagents. These reactions contribute to the diverse chemical properties of the oxadiazoles (Paepke et al., 2009).

Physical Properties Analysis

The physical properties, including optoelectronic characteristics of oxadiazole derivatives, have been explored, indicating their potential for use in organic optical materials and light-emitting diodes due to their good blue fluorescent properties (Deshapande et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazoles are highlighted by their reactivity and the ability to form stable compounds with various biological and optical applications. The synthesis of Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione and the investigation of conformational isomers of these derivatives demonstrate the chemical versatility and potential bioactivity of the oxadiazole ring (Roman et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-4-6-10(7-5-9)12-14-15-13(16-12)11-3-2-8-17-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSABVPRBSDFAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353574 |

Source

|

| Record name | 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

110380-38-6 |

Source

|

| Record name | 1,3,4-Oxadiazole, 2-(4-methylphenyl)-5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5624749.png)

![2-ethyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5624757.png)

![3-[5-(2-ethoxy-2-oxoethyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5624763.png)

![(2,4-dimethylphenyl){methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5624766.png)

![2-ethyl-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5624770.png)

![4-{[(3-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5624776.png)

![8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624782.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5624795.png)

![2-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5624807.png)

![N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide](/img/structure/B5624816.png)

![N-[(5-ethylpyridin-2-yl)methyl]-7-fluoro-N-methylquinazolin-4-amine](/img/structure/B5624825.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(2-thienyl)propanoyl]-4-piperidinol](/img/structure/B5624829.png)

![{3-oxo-3-[rel-(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}amine dihydrochloride](/img/structure/B5624837.png)